molecular formula C12H16O3 B2833647 2-((2-Isopropoxyphenoxy)methyl)oxirane CAS No. 7109-35-5

2-((2-Isopropoxyphenoxy)methyl)oxirane

Cat. No. B2833647
CAS RN: 7109-35-5
M. Wt: 208.257
InChI Key: GEKWRHKUUMZHKS-UHFFFAOYSA-N
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Description

“2-((2-Isopropoxyphenoxy)methyl)oxirane” is a chemical compound with the molecular formula C12H16O2 . It has an average mass of 192.254 Da and is used in synthesis and/or formulation of industrial products .


Synthesis Analysis

The synthesis of oxiranes, also known as epoxides, typically involves the reaction of an alkene with a peroxycarboxylic acid . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond . Another method of synthesizing epoxides involves the treatment of a halohydrin with a base, causing an intramolecular Williamson ether synthesis .


Molecular Structure Analysis

The molecular structure of “2-((2-Isopropoxyphenoxy)methyl)oxirane” is based on structures generated from information available in ECHA’s databases . The molecular structure is not available for display .


Chemical Reactions Analysis

The reaction of oxiranes with carboxylic acids is a classical method to produce β-hydroxypropyl ester . Tertiary amines are typically used as catalysts to decrease curing temperature and affect the regiocontrol of the ring cleavage, leading to β-hydroxypropyl ester formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((2-Isopropoxyphenoxy)methyl)oxirane” include a molecular weight of 192.254 and a molecular formula of C12H16O2 .

Scientific Research Applications

Oxidative Stress and Inflammation

Several phenols and similar compounds have been studied for their associations with oxidative stress and inflammation. One study investigated phenols and parabens among pregnant women, finding that exposure could relate to oxidative stress and inflammation, potentially influencing birth outcomes and other adverse health effects (Watkins et al., 2015). Another research found that exposure to certain environmental chemicals, including phenols, might contribute to insulin resistance through oxidative stress (Hong et al., 2009).

Biomarkers and Environmental Exposure

In the context of environmental health, various studies have explored the role of phenolic compounds as biomarkers of exposure and their associations with health outcomes. For instance, the urinary concentrations of bisphenol A and 4-Nonylphenol were measured in a human reference population, highlighting the widespread exposure to these compounds and suggesting the need for further research to understand exposure and potential health effects (Calafat et al., 2004).

Epigenetic and Neurological Implications

Some studies have indicated that oxidative stress and certain phenolic compounds may have epigenetic and neurological implications. For example, oxidative stress has been linked to global DNA methylation and oxidative damage in workers exposed to metal oxide nanoparticles (Liou et al., 2017). Additionally, the lipid peroxidation product 4-Hydroxy-2-nonenal (HNE) was found elevated in mild cognitive impairment and AD hippocampus, implicating lipid peroxidation as an early event in Alzheimer's disease pathophysiology (Butterfield et al., 2006).

Mechanism of Action

The mechanism of the β-hydroxypropyl ester formation comprises the following stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring opening of both nonactivated and activated oxirane .

Future Directions

The effects of combining oxetanes and epoxides on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films are being examined . This research could lead to reducing illumination time and exploiting dark cure in these systems .

properties

IUPAC Name

2-[(2-propan-2-yloxyphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)15-12-6-4-3-5-11(12)14-8-10-7-13-10/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKWRHKUUMZHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Isopropoxyphenoxy)methyl)oxirane

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